
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that features a brominated thiophene ring and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include reduced oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors .
Mécanisme D'action
The mechanism of action of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-4-((5-Chlorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Fluorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
Uniqueness
Compared to its analogs, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and allow for further functionalization. The bromine atom also influences the electronic properties of the compound, making it distinct from its chloro, fluoro, and methyl analogs .
Propriétés
Formule moléculaire |
C9H6BrNO2S |
|---|---|
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6BrNO2S/c1-5-11-7(9(12)13-5)4-6-2-3-8(10)14-6/h2-4H,1H3/b7-4- |
Clé InChI |
WWHIQAMCGHDCNY-DAXSKMNVSA-N |
SMILES isomérique |
CC1=N/C(=C\C2=CC=C(S2)Br)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC=C(S2)Br)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)

![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
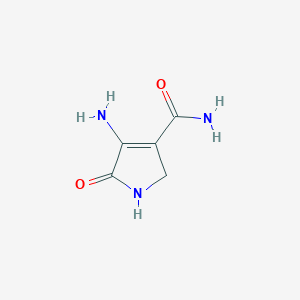
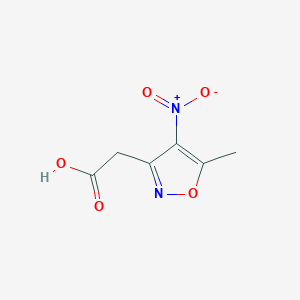
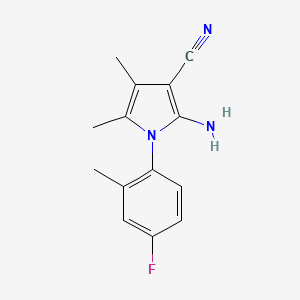


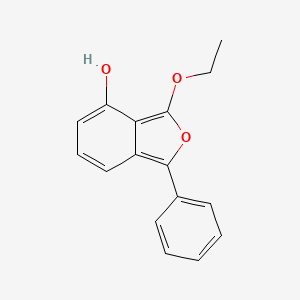
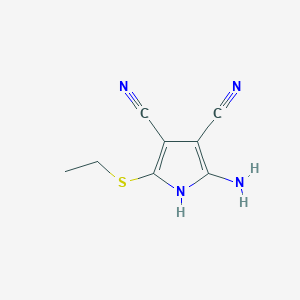
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)

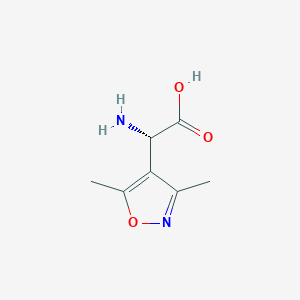
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
